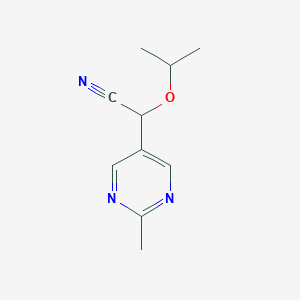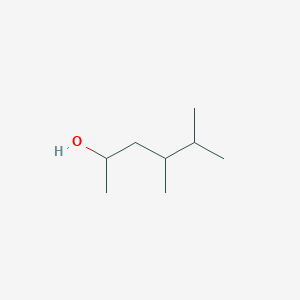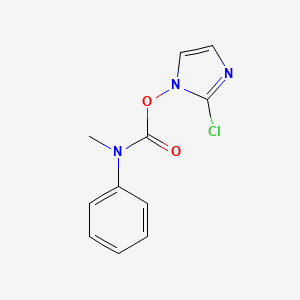
(2-chloroimidazol-1-yl) N-methyl-N-phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-chloroimidazol-1-yl) N-methyl-N-phenylcarbamate is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloroimidazol-1-yl) N-methyl-N-phenylcarbamate typically involves the reaction of methyl phenyl carbamate with 2-chloroimidazole. The reaction conditions often require a catalyst and a solvent to facilitate the process. For instance, a common method involves the use of a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-chloroimidazol-1-yl) N-methyl-N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .
Aplicaciones Científicas De Investigación
(2-chloroimidazol-1-yl) N-methyl-N-phenylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of (2-chloroimidazol-1-yl) N-methyl-N-phenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A basic five-membered ring structure with two nitrogen atoms.
Benzimidazole: Contains a fused benzene ring with an imidazole ring.
Thiazole: Similar to imidazole but with a sulfur atom replacing one nitrogen.
Uniqueness
(2-chloroimidazol-1-yl) N-methyl-N-phenylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro group and carbamate ester functionality make it versatile for various applications .
Propiedades
Fórmula molecular |
C11H10ClN3O2 |
|---|---|
Peso molecular |
251.67 g/mol |
Nombre IUPAC |
(2-chloroimidazol-1-yl) N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C11H10ClN3O2/c1-14(9-5-3-2-4-6-9)11(16)17-15-8-7-13-10(15)12/h2-8H,1H3 |
Clave InChI |
CTZNERHGETZECJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C(=O)ON2C=CN=C2Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
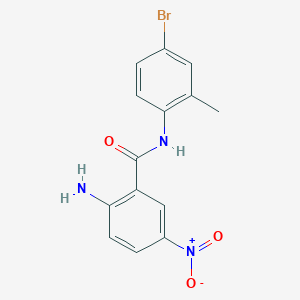
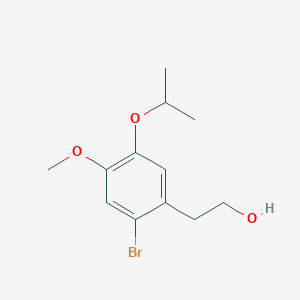
![(4-fluorophenyl)(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)methanone](/img/structure/B8342919.png)
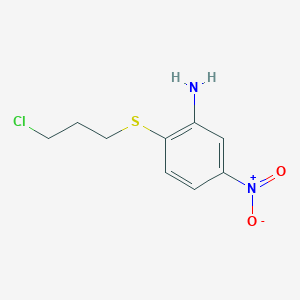
![3-(6-Chloropyrazin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B8342926.png)
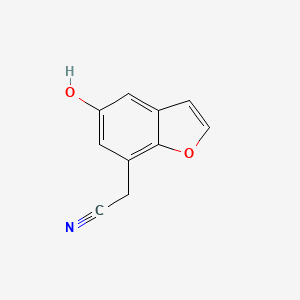
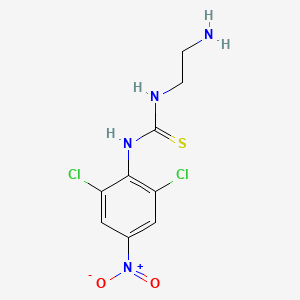
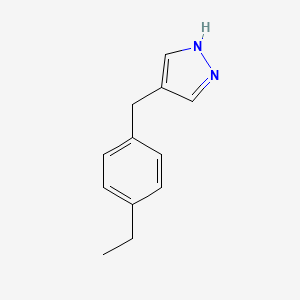
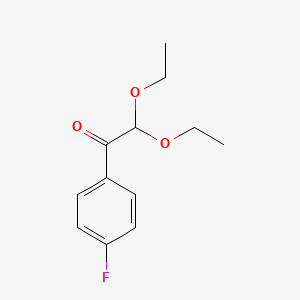
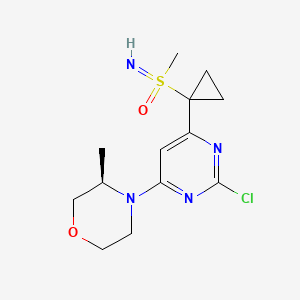
![5-Formyl-2-{[(1S)-1-methylpropyl]oxy}benzonitrile](/img/structure/B8342971.png)
![1-[3-(Diethylamino)propyl]-1H-indazole-3,5-diamine](/img/structure/B8342984.png)
